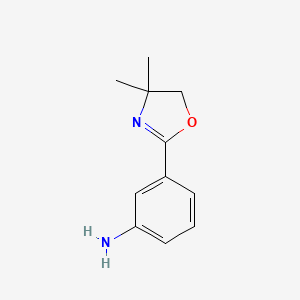

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as 3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service has assigned the registry number 913731-10-9 to this compound, providing unambiguous identification within chemical databases. Alternative systematic names include 3-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline and 3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzenamine, reflecting different but equivalent approaches to systematic naming.

The molecular formula C₁₁H₁₄N₂O represents the precise atomic composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been computationally determined as 190.24 grams per mole, providing essential information for quantitative analytical applications. The canonical Simplified Molecular Input Line Entry System representation CC1(COC(=N1)C2=CC(=CC=C2)N)C offers a linear textual description of the molecular structure, enabling computerized chemical database searches and structural comparisons.

The International Chemical Identifier string InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 provides a unique structural identifier that facilitates unambiguous chemical communication across different software platforms and databases. The corresponding International Chemical Identifier Key JCGLDNHHZQFINP-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, offering a shorter format for database indexing while maintaining structural uniqueness. These standardized identifiers ensure consistent nomenclature usage across international scientific literature and chemical databases.

Properties

IUPAC Name |

3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLDNHHZQFINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702138 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913731-10-9 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Methanesulphonamide Intermediate and Acid Chloride Route

One documented approach involves the following steps:

This method highlights the use of sulfonyl chloride activation and subsequent amide formation, followed by cyclization to the oxazoline ring.

Borane Reduction and Hydrolysis Route

Another synthetic route involves:

This approach uses borane-mediated reduction of nitriles followed by acid/base workup to obtain the target amine.

Cyclization from 2-(3,4-Dimethoxyphenyl)ethyl Precursors

The oxazoline ring can be formed by cyclization of 2-(3,4-dimethoxyphenyl)ethyl derivatives under dehydrating conditions, often involving:

- Use of thionyl chloride or methanesulfonyl chloride to activate the hydroxyl or acid groups.

- Triethylamine as a base.

- Dry dichloromethane as solvent.

- Stirring under nitrogen atmosphere to prevent oxidation.

This method often yields 4,5-dihydro-4,4-dimethyloxazoles with various substitutions on the aromatic ring, which can be further converted to benzenamine derivatives by demethylation or substitution reactions.

Reaction Conditions and Yields Summary Table

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Methanesulphonamide intermediate route | Methanesulphonylchloride, triethylamine, thionyl chloride, isopropylamine | Dry dichloromethane | 0-20°C (varied) | 1-16 hours | ~70% (intermediate) | Crystallization from isopropanol |

| Borane reduction of nitrile | Borane-THF complex, methanol, HCl | THF, methanol | Reflux | 3 hours + 1 hour reflux | Moderate | Flash chromatography purification |

| Cyclization of 2-(3,4-dimethoxyphenyl)ethyl derivatives | Thionyl chloride, triethylamine | Dry dichloromethane | Reflux or room temp | Hours | Variable | Nitrogen atmosphere recommended |

Research Findings and Notes

- The use of methanesulphonylchloride and triethylamine in dry dichloromethane provides efficient activation of the amine group for subsequent cyclization.

- Borane reduction is a reliable method for converting nitrile intermediates to amines with good purity after chromatographic purification.

- Reaction conditions such as temperature and solvent dryness significantly affect yields and purity, with inert atmosphere conditions preferred to avoid side reactions.

- Crystallization from isopropanol is a common purification step yielding well-defined crystalline products suitable for further use or analysis.

- The presence of substituents on the aromatic ring (e.g., methoxy groups) can influence the reactivity and stability of intermediates during synthesis.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at the benzene ring due to the electron-withdrawing oxazolone substituent. Reactions include:

-

Sulfonation : Introduction of sulfonamide groups (e.g., N-((4,6-dichloro-1,3,5-triazin-2-yl)aminocarbonyl)) via coupling with triazine derivatives .

-

Fluorination : Substitution of hydrogen with fluorine at the para-position using selective fluorinating agents.

Ring-Opening/Cyclization Transformations

The oxazolone ring exhibits dynamic reactivity:

Biochemical Interactions

The compound exhibits potential anti-leukemic activity through:

-

Apoptosis Induction : Upregulation of caspase-3 and Bax, with increased ROS and intracellular Ca²⁺ levels .

-

Herbicidal Effects : Inhibition of photosynthetic pathways via sulfonamide functionalization .

Structural Analysis

-

X-ray crystallography confirms the (1R,12R) configuration in Z-1-(isobenzofuran-1(3H)-ylidene)propan-2-one derivatives .

-

¹H NMR : Key shifts include δ 9.48–9.40 ppm for aromatic protons adjacent to carbonyl groups .

This compound’s reactivity highlights the versatility of oxazolone frameworks in organic synthesis and pharmacology. Further studies on its biological targets and catalytic applications are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-(4,5-dihydro-4,4-dimethyloxazol-2-YL)benzenamine exhibit promising anticancer properties. Research has shown that modifications to the oxazole ring can enhance cytotoxicity against specific cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant potential as therapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have demonstrated that polymers synthesized with this compound exhibit improved tensile strength and resistance to thermal degradation compared to traditional polymers .

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential use in developing novel pesticides. Research indicates that certain derivatives have insecticidal properties against common agricultural pests. By modifying the functional groups on the benzenamine structure, researchers are working on enhancing the efficacy and selectivity of these compounds as environmentally friendly pest control options .

-

Anticancer Study

A study published in a peer-reviewed journal investigated the cytotoxic effects of a series of oxazole derivatives on breast cancer cell lines. The results showed that compounds similar to this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways . -

Neuroprotection Research

In another study focused on neurodegenerative diseases, researchers evaluated the protective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its potential for therapeutic use in neuroprotection . -

Agricultural Application Study

A field study assessed the effectiveness of a pesticide formulation containing derivatives of this compound against aphid populations in soybean crops. The results demonstrated a significant reduction in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pest management solution .

Mechanism of Action

The mechanism by which 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The positional isomers of this compound differ in the substitution site of the oxazoline ring on the benzene ring. Key examples include:

- The meta isomer (3-substituted) introduces asymmetry, which may influence reactivity in electrophilic substitution reactions .

Substituted Derivatives

Several analogs feature methyl groups on the benzene ring or modifications to the oxazoline ring:

| Compound Name | CAS Number | Key Structural Feature | Molecular Formula |

|---|---|---|---|

| 4,5-Dihydro-4,4-dimethyl-2-o-tolyloxazole | 71885-44-4 | o-Tolyl (2-methylbenzene) | C₁₂H₁₆N₂O |

| 4,5-Dihydro-4,4-dimethyl-2-m-tolyloxazole | 82946-72-3 | m-Tolyl (3-methylbenzene) | C₁₂H₁₆N₂O |

| 4,5-Dihydro-4,4-dimethyl-2-p-tolyloxazole | 79568-30-2 | p-Tolyl (4-methylbenzene) | C₁₂H₁₆N₂O |

- Steric and Electronic Modulation : The p-tolyl derivative combines para symmetry with increased electron-donating effects, whereas m-tolyl introduces meta-directed electronic effects .

Physicochemical and Commercial Considerations

- Solubility : The oxazoline ring’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic amines.

- Commercial Availability : The para isomer (4-substituted) is more widely available (e.g., CymitQuimica lists it at 299.00 EUR/1g), suggesting higher demand or simpler synthesis . In contrast, the meta isomer (3-substituted) is less commonly listed, implying niche applications or synthetic challenges .

Biological Activity

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine, with the molecular formula , is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring linked to a 4,5-dihydro-4,4-dimethyloxazol-2-yl group. Its unique structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Boiling Point | 340.3 ± 25.0 °C (Predicted) |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.90 ± 0.70 (Predicted) |

The biological activity of this compound can be attributed to its role as a ligand in various biochemical pathways. It may interact with specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in therapeutic applications.

- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting cancer cell proliferation.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their inhibitory effects on specific kinases involved in cancer progression. The results indicated significant inhibition rates compared to control compounds .

Study 2: Antitumor Activity

A research group investigated the antitumor effects of this compound on various cancer cell lines. The findings demonstrated that at certain concentrations, it reduced cell viability significantly, suggesting its potential as an anticancer agent .

Study 3: Receptor Interaction

Another study focused on the binding affinity of this compound to certain G-protein coupled receptors (GPCRs). The results showed a promising interaction profile that could lead to further exploration in drug development .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline | Moderate enzyme inhibition | Different substitution pattern |

| 4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | Limited receptor interaction | Lacks the oxazoline ring |

Q & A

Q. What are the established synthetic routes for 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4,4-dimethyloxazoline derivatives with aniline precursors. For example, a modified procedure using ethanol as a solvent and column chromatography (Hexane/EtOAc, 70:30) for purification achieved moderate yields . Key variables for optimization include solvent polarity, reaction time (e.g., 6 hours in ethanol), and stoichiometric ratios of reactants. Pre-functionalization of the oxazoline ring or aniline moiety (e.g., nitration or halogenation) may improve reactivity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR (¹H/¹³C): Resolves substituent positions on the benzene and oxazoline rings. For example, methyl groups on the oxazoline ring appear as singlets in ¹H NMR (~1.3–1.5 ppm) .

- IR Spectroscopy: Confirms the presence of the oxazoline C=N stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 217.1342) and fragmentation patterns .

Advanced Research Questions

Q. How can this compound serve as a chiral ligand in homogeneous catalysis?

The oxazoline moiety is a well-documented ligand scaffold for asymmetric catalysis. For instance, analogous oxazoline-imidazolium salts have been used in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excess (ee) >90% under optimized conditions . To adapt this compound, researchers should:

- Test coordination behavior with transition metals (e.g., Pd, Ru) via UV-Vis or X-ray crystallography.

- Evaluate catalytic performance in asymmetric hydrogenation or C–C bond-forming reactions .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or ambiguous IR peaks) may arise from conformational flexibility or impurities. Mitigation strategies include:

- Variable-Temperature NMR: Detects dynamic processes (e.g., hindered rotation of the oxazoline ring).

- 2D NMR (COSY, HSQC): Assigns overlapping proton environments.

- Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., 2-(4,5-Dihydro-4,4-dimethyloxazol-2-yl)benzenamine) .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. For example, substituents on the benzene ring (e.g., –NH₂) may lower the LUMO energy, enhancing electron-accepting capacity .

- Molecular Dynamics (MD): Simulate interactions with polymers or solvents to guide applications in optoelectronics or sensors .

Q. What methodologies are used to evaluate its fluorescence properties in donor-acceptor systems?

- Steady-State Fluorescence: Measure emission spectra in solvents of varying polarity to probe intramolecular charge transfer (ICT). A red shift in polar solvents indicates strong ICT .

- Time-Resolved Spectroscopy: Quantify excited-state lifetimes (e.g., using time-correlated single-photon counting) to assess radiative vs. non-radiative decay pathways .

Q. How can derivatives of this compound be designed for biological activity studies?

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., halogens, sulfonyl groups) at the benzene or oxazoline positions. For example, sulfonamide derivatives of benzenamine analogs show antimicrobial activity .

- Click Chemistry: Attach triazole or isoxazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.